molecular formula C10H9N3O2 B1293619 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- CAS No. 6401-98-5

1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl-

Cat. No.: B1293619
CAS No.: 6401-98-5
M. Wt: 203.2 g/mol
InChI Key: SPFXLCCBWAJCHQ-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to targetacetylcholinesterase (AChE) , a key enzyme involved in neurotransmission.

Biochemical Pathways

Given its potential inhibitory effect on ache, it may impact thecholinergic synapses in vertebrates, affecting the transmission of neural pulses .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Studies have shown that similar compounds can significantly reduce ache levels , suggesting potential neurophysiological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundFor instance, the compound is known to be stable in a dry environment at room temperature .

Biochemical Analysis

Biochemical Properties

1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- can form complexes with proteins, altering their conformation and stability, which in turn affects their biological activity .

Cellular Effects

The effects of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species within cells . Furthermore, 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux and energy production within cells .

Molecular Mechanism

The molecular mechanism of action of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and proteins. By binding to the active sites of enzymes, it can inhibit or activate their catalytic functions, leading to changes in biochemical pathways. Additionally, 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, it can affect the levels of metabolites within cells, leading to changes in cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and its distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins . The localization and accumulation of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- within specific cellular compartments can affect its biological activity and function .

Subcellular Localization

The subcellular localization of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- within these compartments can modulate its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

5-oxo-1-phenyl-4H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-10(15)8-6-9(14)13(12-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFXLCCBWAJCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064310
Record name 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6401-98-5
Record name 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6401-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-1-phenyl-2-pyrazoline-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl-
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Record name 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-1-phenyl-2-pyrazoline-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.378
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Record name 5-Oxo-1-phenyl-2-pyrazoline-3-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.